molecular formula C14H22N2 B7872913 Benzyl-ethyl-piperidin-3-yl-amine

Benzyl-ethyl-piperidin-3-yl-amine

Cat. No.: B7872913
M. Wt: 218.34 g/mol
InChI Key: UAJKVHDLTQTDQO-UHFFFAOYSA-N
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Description

Benzyl-ethyl-piperidin-3-yl-amine is a tertiary amine featuring a piperidine ring substituted at the 3-position with an ethylamine group and a benzyl group at the nitrogen atom. Its molecular formula is C₁₄H₂₂N₂, with a molecular weight of 218.34 g/mol . The compound’s synthesis typically involves reductive amination or alkylation strategies, as seen in analogous piperidine derivatives .

Properties

IUPAC Name

N-benzyl-N-ethylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-16(14-9-6-10-15-11-14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJKVHDLTQTDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-ethyl-piperidin-3-yl-amine typically involves the functionalization of piperidine derivatives. One common method is the reductive amination of benzyl-ethyl-ketone with piperidine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of piperidine derivatives often involves multi-step processes that include hydrogenation, cyclization, and functionalization reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic systems used .

Chemical Reactions Analysis

Types of Reactions

Benzyl-ethyl-piperidin-3-yl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry
Benzyl-ethyl-piperidin-3-yl-amine serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow for various chemical transformations, making it a versatile building block in organic synthesis.

Synthetic Routes
The compound is typically synthesized through nucleophilic substitution reactions involving benzyl chloride and ethyl-piperidin-3-yl-amine under basic conditions. This method can be optimized using continuous flow reactors to enhance yield and purity.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, potentially making it a candidate for developing new antibiotics. Its effectiveness against various pathogens is currently under investigation.

Anticancer Potential
The compound has shown promise in anticancer research, with studies exploring its mechanisms of action against cancer cells. Preliminary results suggest that it may inhibit cell proliferation and induce apoptosis in tumor cells.

Neurological Applications
Due to its structural similarity to known neuroprotective agents, this compound is being evaluated for potential use in treating neurological disorders. Its interactions with neurotransmitter systems may offer therapeutic benefits for conditions such as depression and anxiety.

Pharmaceutical Development

Lead Compound in Drug Discovery
The unique chemical properties of this compound position it as a lead compound in the development of new pharmaceuticals targeting various diseases, including cancer and neurological disorders. Its ability to modulate biological pathways makes it a valuable candidate for further research.

Case Studies in Drug Formulation
Several studies have documented the formulation of drug candidates based on this compound, focusing on enhancing bioavailability and therapeutic efficacy. For instance, modifications to its structure have led to derivatives with improved pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of Benzyl-ethyl-piperidin-3-yl-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The ethyl group in this compound provides moderate steric bulk compared to the isopropyl variant, which may influence receptor binding or metabolic stability .
  • Stereochemical Considerations :
    • The (3R,4R)-configured derivative highlights the importance of stereochemistry in synthesis and biological activity, as enantiomers often exhibit divergent pharmacological profiles .

Physicochemical and Pharmacological Properties

  • Thermal Stability :
    • Tertiary amines like Benzyl-isopropyl-piperidin-3-yl-amine may exhibit higher thermal stability compared to primary or secondary amines due to reduced hydrogen bonding .

Biological Activity

Benzyl-ethyl-piperidin-3-yl-amine is a chiral compound with significant biological activity, particularly in the modulation of neurotransmitter systems. This article discusses its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and an ethyl group. The presence of a chiral center at the third position of the piperidine ring is crucial for its biological interactions. The compound's structure allows it to engage selectively with various biological targets, affecting its pharmacological profile.

Neurotransmitter Modulation

Research indicates that this compound interacts with key neurotransmitter transporters, including:

  • Dopamine Transporters (DAT)
  • Serotonin Transporters (SERT)
  • Norepinephrine Transporters (NET)

These interactions suggest potential applications in treating mood disorders such as depression and anxiety disorders. The stereochemistry of the compound significantly influences its binding affinity to these transporters, impacting its therapeutic efficacy.

Antimicrobial and Anticancer Properties

In addition to its effects on neurotransmitter systems, this compound exhibits antimicrobial and anticancer properties. Preliminary studies have shown that it can inhibit the growth of various cancer cell lines, including:

Cell Line IC50 (µM) Activity
HeLa25Anticancer
MDA-MB-23120Anticancer
A54930Anticancer

These findings indicate that this compound may serve as a lead compound for developing new anticancer agents .

The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction leads to various physiological responses depending on the target tissue:

  • Neurotransmitter Receptors : Modulation of dopamine and serotonin levels may alleviate symptoms of depression.
  • Cancer Cell Inhibition : The compound's ability to induce apoptosis in cancer cells is linked to its structural features that facilitate receptor binding and signal transduction pathways.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including oxidation, reduction, and substitution processes:

Common Reactions

Reaction Type Description Common Reagents
OxidationFormation of N-OxidesHydrogen peroxide, m-chloroperbenzoic acid
ReductionConversion to amine derivativesLithium aluminum hydride, sodium borohydride
SubstitutionReplacement of the benzyl group with other functional groupsSodium azide, potassium cyanide

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize analogs for further study.

Case Studies and Research Findings

Recent studies have focused on the structure–activity relationship (SAR) of similar compounds to elucidate how structural changes affect biological activity. For instance, modifications in the piperidine ring or substituents can significantly alter binding affinities and therapeutic effects:

  • Study on Piperidine Derivatives : A comparative analysis highlighted that variations in substituents led to different IC50 values against cancer cell lines, demonstrating how slight structural changes impact efficacy .
  • Neuropharmacological Studies : Research has shown that compounds similar to this compound can effectively modulate neurotransmitter systems, providing insights into potential treatments for neuropsychiatric disorders .

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